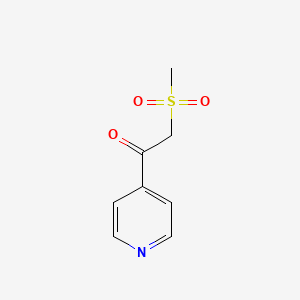

2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfonyl-1-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-13(11,12)6-8(10)7-2-4-9-5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRAJFAPFLYOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371735 | |

| Record name | 2-(Methanesulfonyl)-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27302-94-9 | |

| Record name | 2-(Methanesulfonyl)-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylsulfonyl)-1-pyridin-3-ylethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Pharmacophore

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone, while not extensively cataloged with a dedicated CAS number, represents a compelling scaffold worthy of in-depth exploration. This guide will provide a comprehensive technical overview of this compound, constructed from established chemical principles and data from analogous structures. We will delve into its constituent functional groups—the methylsulfonyl moiety and the pyridin-4-yl ethanone core—to project its physicochemical properties, propose robust synthetic pathways, and explore its potential as a pharmacologically active agent.

The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] Similarly, the methylsulfonyl group is a key component in numerous approved drugs, often serving as a hydrogen bond acceptor and enhancing solubility and metabolic resistance.[3] The juxtaposition of these two pharmacophores in this compound suggests a molecule with significant potential for biological activity, meriting its consideration in drug discovery programs.

Physicochemical Properties and Structural Analysis

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₉NO₃S | Based on structural components. |

| Molecular Weight | 199.23 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Typical for small organic molecules of this nature. |

| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF) and limited solubility in water. The pyridine nitrogen can be protonated to form salts, which would significantly increase aqueous solubility. | The polar sulfonyl and ketone groups contribute to polarity, while the pyridine ring offers a site for salt formation. |

| pKa | The pyridine nitrogen is expected to have a pKa around 4-5. | Similar to other pyridinium ions. |

| Reactivity | The α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can participate in various nucleophilic reactions. The pyridine ring can undergo N-oxidation and electrophilic substitution, although the electron-withdrawing nature of the acetyl group at the 4-position deactivates the ring towards electrophilic attack.[5] | General reactivity of ketones and pyridines. |

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. Below are two plausible and robust synthetic routes, starting from commercially available materials.

Route 1: α-Sulfonylation of 4-Acetylpyridine

This is a direct and efficient approach that leverages the reactivity of the α-carbon of 4-acetylpyridine.

Figure 1: Proposed Synthesis via Photoredox-Catalyzed α-Sulfonylation.

Experimental Protocol:

-

Formation of the Silyl Enol Ether: To a solution of 4-acetylpyridine in an anhydrous aprotic solvent (e.g., THF) at -78 °C, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise. After stirring for a defined period, an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl), is added to trap the enolate as the silyl enol ether. The reaction is then quenched and the product is purified.

-

Photoredox-Catalyzed Sulfonylation: The purified silyl enol ether is then subjected to a photoredox-catalyzed reaction.[6] This involves the use of a suitable photocatalyst, a source of sulfur dioxide such as DABCO·(SO₂)₂, and a methyl source, like a methyl thianthrenium salt, under irradiation with visible light.[6] This method allows for the direct installation of the methylsulfonyl group at the α-position of the ketone.[6]

Causality of Experimental Choices: The use of a strong, hindered base like LDA ensures the regioselective formation of the kinetic enolate. The silyl enol ether is a stable intermediate that is amenable to purification and subsequent functionalization. The photoredox catalysis approach is chosen for its mild reaction conditions and high functional group tolerance.[6]

Route 2: Acylation of a Methylsulfonyl Precursor

This route involves the formation of the carbon-carbon bond between the pyridine ring and the ethanone backbone as a key step.

Figure 2: Proposed Synthesis via Weinreb Amide Intermediate.

Experimental Protocol:

-

Weinreb Amide Formation: Methyl isonicotinate is reacted with N,O-dimethylhydroxylamine in the presence of a suitable coupling agent or by forming the Grignard reagent of the hydroxylamine to yield the corresponding Weinreb amide.

-

Grignard Reaction: The Weinreb amide is then treated with a Grignard reagent prepared from chloromethyl methyl sulfide, namely methylthiomethyl magnesium chloride. The Weinreb amide is particularly useful here as it prevents over-addition of the Grignard reagent and cleanly affords the ketone.

-

Oxidation: The resulting 2-(methylthio)-1-(pyridin-4-yl)ethanone is then oxidized to the desired sulfone.[7] Common and effective oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.[7]

Causality of Experimental Choices: The Weinreb amide is a key intermediate that allows for the controlled formation of the ketone from an ester. The two-step oxidation of the sulfide to the sulfone is a reliable and high-yielding transformation. This route offers an alternative to the direct α-functionalization and can be advantageous if the starting materials are more readily available or if issues arise with the stability of the enolate in the first proposed route. A similar multi-step synthesis has been successfully employed for the preparation of the analogous compound 1-(6-methylpyridin-3-yl)-2-[(4-methylsulfonyl)-phenyl]-ethanone.[8]

Potential Biological and Pharmacological Significance

The structural motifs present in this compound are prevalent in a wide range of biologically active molecules. This suggests that the target compound could exhibit interesting pharmacological properties.

-

Enzyme Inhibition: The combination of a pyridine ring and a sulfonyl group is a common feature in inhibitors of various enzymes. For instance, many selective COX-2 inhibitors incorporate a sulfonyl or sulfonamide group.[9] The ethanone linker provides a flexible scaffold that could allow the molecule to adopt a favorable conformation within an enzyme's active site.

-

Anticancer Activity: Pyridine derivatives are known to possess a broad spectrum of antiproliferative activities against various cancer cell lines.[2] The methylsulfonyl group can also contribute to anticancer effects. For example, styrylsulfonyl-methylpyridines have been identified as potent mitotic inhibitors.[3]

-

Antimicrobial Properties: Both pyridine and sulfone-containing compounds have been investigated for their antimicrobial activities.[10] The specific arrangement of these functional groups in the target molecule could lead to novel antimicrobial agents.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. This guide has provided a theoretical framework for its synthesis and has highlighted its potential as a pharmacologically relevant molecule based on the well-established roles of its constituent functional groups. The proposed synthetic routes are based on reliable and scalable chemical transformations, offering a clear path for the preparation of this compound for further study.

Future research should focus on the successful synthesis and characterization of this compound. Once obtained, a thorough investigation of its biological activities, including its potential as an enzyme inhibitor, anticancer agent, or antimicrobial compound, is warranted. The insights gained from such studies could pave the way for the development of novel therapeutics based on this intriguing molecular scaffold.

References

-

ACS Figshare. (2018). Synthesis of 2‑Alkylsulfonyl-imidazoles with Three Diversity Positions from Immobilized α‑Acylamino Ketones. [Link]

- Cheng, X., et al. (2022).

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

- Pradhan, J., & Goyal, A. (n.d.). Synthesis of some nuclear substitution derivatives of 4- acetyl pyridine. International Journal of Pharmaceutical and Chemical Analysis.

- Najem, R. S. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. Tikrit Journal of Pure Science.

-

PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. [Link]

-

PubMed. (2022). Photoredox-Catalyzed α-Sulfonylation of Ketones from Sulfur Dioxide and Thianthrenium Salts. [Link]

-

RSC Publishing. (2022). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. [Link]

- Google Patents. (n.d.).

-

PubMed. (2014). 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. [Link]

-

MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

-

ResearchGate. (n.d.). Newer biologically active pyridines: A potential review. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 3. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine - Int J Pharm Chem Anal [ijpca.org]

- 6. Photoredox-Catalyzed α-Sulfonylation of Ketones from Sulfur Dioxide and Thianthrenium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acs.figshare.com [acs.figshare.com]

- 8. US20150133671A1 - The Process For Preparing a Ketosulfone Derivative - Google Patents [patents.google.com]

- 9. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06784F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Introduction

2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone is a molecule of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates both a pyridyl ketone and a methyl sulfonyl group, suggests a unique combination of electronic and steric properties that can influence its biological activity and pharmaceutical development potential. The pyridyl moiety, a common feature in many bioactive compounds, can participate in hydrogen bonding and metal coordination, while the methyl sulfonyl group is a strong electron-withdrawing group known to enhance properties like metabolic stability and aqueous solubility.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive empirical data for this specific molecule, this guide combines theoretical predictions with established, field-proven experimental protocols for characterization. This approach not only offers valuable insights into the expected behavior of the compound but also provides the practical framework for its empirical validation.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, computational methods provide a valuable starting point for understanding its physicochemical profile. These predictions are generated using well-established algorithms that analyze the molecule's structure.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 199.23 g/mol | Influences diffusion, bioavailability, and formulation. |

| Melting Point | 150-170 °C | Affects solubility, dissolution rate, and manufacturing processes. |

| Boiling Point | > 300 °C | Important for purification and assessing thermal stability. |

| Aqueous Solubility (logS) | -1.5 to -2.5 | Critical for absorption, distribution, and formulation of oral dosage forms. |

| Lipophilicity (logP) | 0.5 - 1.5 | Governs membrane permeability, protein binding, and metabolic clearance. |

| pKa (basic) | 3.5 - 4.5 | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |

Note: These values are estimations and require experimental verification.

Molecular Structure and Key Functional Groups

The unique properties of this compound arise from the interplay of its constituent functional groups.

Caption: 2D structure of this compound.

Experimental Characterization Protocols

To empirically determine the physicochemical properties of this compound, a suite of standardized analytical techniques should be employed. The following section details the rationale and methodology for these essential experiments.

Melting Point Determination

Causality of Experimental Choice: The melting point is a fundamental property that provides an indication of the purity of a crystalline solid and is crucial for formulation development. The capillary method is a widely accepted and reliable technique that requires a minimal amount of substance.[2][3]

Protocol: Capillary Method (OECD Guideline 102) [2][3]

-

Sample Preparation: Finely powder the crystalline sample of this compound.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of approximately 3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the apparatus at a rate of approximately 10°C/minute until the temperature is about 30°C below the expected melting point.

-

Equilibration and Measurement: Reduce the heating rate to 1-2°C/minute. Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. The range between these two temperatures is the melting range.

Aqueous Solubility

Causality of Experimental Choice: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[4][5] The shake-flask method is the gold standard for determining thermodynamic solubility, as it allows for the establishment of a true equilibrium between the solid and dissolved states of the compound.[6][7]

Protocol: Shake-Flask Method (OECD Guideline 105) [4][5][6][7]

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water (and relevant buffers, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units of mg/mL or mol/L.

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (logP)

Causality of Experimental Choice: The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity, which influences its ability to cross biological membranes. The reverse-phase HPLC (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method, requiring less material and being amenable to high-throughput screening.[8][9][10][11][12]

Protocol: RP-HPLC Method [8][10][11][12]

-

System Preparation: Use a C18 stationary phase column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Standard Preparation: Prepare a series of standard compounds with known logP values.

-

Calibration Curve: Inject the standards and record their retention times. Plot the logarithm of the retention factor (k') against the known logP values to generate a calibration curve.

-

Sample Analysis: Inject a solution of this compound and record its retention time.

-

logP Calculation: Calculate the log k' for the test compound and determine its logP value from the calibration curve.

Ionization Constant (pKa)

Causality of Experimental Choice: The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. For a molecule with a basic nitrogen in the pyridine ring, potentiometric titration is a direct and accurate method for determining the pKa.

Protocol: Potentiometric Titration

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-methanol mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choice: NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. ¹H and ¹³C NMR will provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively.[13][14][15]

-

¹H NMR: Expected signals would include those for the methyl group of the sulfone, the methylene protons between the carbonyl and sulfonyl groups, and the aromatic protons of the pyridine ring. The chemical shifts of the pyridyl protons will be indicative of the substitution pattern.

-

¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon, the carbons of the pyridine ring, the methyl carbon of the sulfone, and the methylene carbon. The chemical shift of the carbonyl carbon is typically in the range of 190-200 ppm for pyridyl ketones.[13][15]

Mass Spectrometry (MS)

Causality of Experimental Choice: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation and identification of impurities.[16][17][18][19][20]

-

Expected Fragmentation: Under electron ionization (EI), common fragmentation pathways for sulfones involve the loss of SO₂ and the methyl radical.[16][17] The pyridyl ketone moiety may undergo cleavage at the C-C bond adjacent to the carbonyl group.

Stability Profile

Causality of Experimental Choice: Understanding the stability of a drug candidate under various environmental conditions is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[1][21][22][23][24]

Protocol: Forced Degradation Studies (ICH Guideline Q1A(R2)) [1][21][22][23][24]

-

Stress Conditions: Subject solutions of this compound to a range of stress conditions, including:

-

Acidic: 0.1 M HCl at elevated temperature.

-

Basic: 0.1 M NaOH at elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Elevated temperature in the solid state and in solution.

-

Photolytic: Exposure to UV and visible light.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterization of Degradants: If significant degradation is observed, identify the structure of the major degradation products using techniques such as LC-MS/MS and NMR.

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide has outlined the predicted physicochemical properties of this compound and provided a comprehensive set of experimental protocols for their empirical determination. By combining computational predictions with established analytical methodologies, researchers and drug development professionals can gain a thorough understanding of this promising molecule's characteristics. The successful execution of these studies will be instrumental in advancing the development of this compound as a potential therapeutic agent.

References

-

Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics. [Link]

-

Calculating physical properties of organic compounds for environmental modeling from molecular structure. PubMed. [Link]

-

MASS SPECTRA OF SELECTED SULFONES SULFONE-SULFINATE REARRANGEMENT. Taylor & Francis Online. [Link]

-

Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. [Link]

-

ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Bohrium. [Link]

-

pKa Prediction. Rowan Scientific. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

-

MoKa - pKa modelling. Molecular Discovery. [Link]

-

Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. University of Padova. [Link]

-

High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv. [Link]

-

OECD 105 - Water Solubility Test at 20°C. Analytice. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

-

Macro-pKa. Schrödinger. [Link]

-

Computational methodology for solubility prediction: Application to the sparingly soluble solutes. PubMed. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

Identification of the Sulfone Functionality in Protonated Analytes via Ion/Molecule Reactions in a Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. [Link]

-

Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

-

Ich guidelines for stability studies 1. Slideshare. [Link]

-

Advancing physicochemical property predictions in computational drug discovery. eScholarship.org. [Link]

-

ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

-

OECD n°102: Melting point/Melting interval. Analytice. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. ACS Publications. [Link]

-

Computational Tools for Solubility Prediction. ResearchGate. [Link]

-

Test No. 102: Melting Point/ Melting Range. OECD. [Link]

-

Test No. 102: Melting Point/ Melting Range. OECD. [Link]

-

On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]

-

OECD 105 - Water Solubility. Situ Biosciences. [Link]

-

PrologP. CompuDrug. [Link]

-

Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ACS Publications. [Link]

-

Mass Spectra of Sulfoxides and Sulfones. ResearchGate. [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. [Link]

-

Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. [Link]

-

Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. ACS Publications. [Link]

-

A High-Throughput Method for Lipophilicity Measurement. PMC. [Link]

-

A.l. MELTING/FREEZING TEMPERATURE. [Link]

- Determination of log P coefficients via a RP-HPLC column.

-

Final Report Determination of Melting Point of RCX 18-839. Regulations.gov. [Link]

-

Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

-

Indium(III) in the “Periodic Table” of Di(2-pyridyl) Ketone: An Unprecedented Transformation of the Ligand and Solid-State 115In NMR Spectroscopy as a Valuable Structural Tool. ACS Publications. [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]

-

1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Royal Society of Chemistry. [Link]

-

Selected NMR chemical shifts (d in ppm) for 8 at 323 K. ResearchGate. [Link]

-

Ketones. OpenOChem Learn. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. filab.fr [filab.fr]

- 8. agilent.com [agilent.com]

- 9. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Ketones | OpenOChem Learn [learn.openochem.org]

- 16. tandfonline.com [tandfonline.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 23. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 24. pharma.gally.ch [pharma.gally.ch]

Spectroscopic Characterization of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are derived from a combination of established spectroscopic principles and comparative analysis with structurally related compounds, ensuring a robust and scientifically grounded resource.

Introduction

This compound is a heterocyclic ketone of significant interest in medicinal chemistry. Its structure, featuring a pyridine ring, a ketone functional group, and a methylsulfonyl moiety, presents a unique electronic and steric profile, making it a valuable scaffold in the design of novel therapeutic agents. Accurate and comprehensive spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior in various experimental settings. This guide serves to elucidate the key spectroscopic features of this molecule, providing a foundational reference for its use in research and development.

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following data and interpretations are predicted based on the analysis of structurally analogous compounds. These predictions are grounded in established principles of spectroscopic interpretation and data from similar molecules such as 4-acetylpyridine and various methyl sulfones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine ring, the methylene group, and the methylsulfonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-2, H-6 | ~8.8 | Doublet | ~6.0 |

| Pyridine H-3, H-5 | ~7.8 | Doublet | ~6.0 |

| Methylene (-CH₂-) | ~4.5 | Singlet | - |

| Methyl (-SO₂CH₃) | ~3.2 | Singlet | - |

The protons on the pyridine ring are expected to appear as two distinct doublets in the aromatic region of the spectrum. The protons at positions 2 and 6 (ortho to the nitrogen) will be the most deshielded due to the electron-withdrawing nature of the nitrogen atom and the carbonyl group, appearing at a predicted chemical shift of approximately 8.8 ppm. The protons at positions 3 and 5 (meta to the nitrogen) are expected to resonate at a slightly lower chemical shift, around 7.8 ppm. The methylene protons, situated between the electron-withdrawing carbonyl and sulfonyl groups, will be significantly deshielded and are predicted to appear as a singlet around 4.5 ppm. The methyl protons of the sulfonyl group are expected to give a sharp singlet at approximately 3.2 ppm.

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~195 |

| Pyridine C-4 | ~145 |

| Pyridine C-2, C-6 | ~151 |

| Pyridine C-3, C-5 | ~122 |

| Methylene (-CH₂-) | ~60 |

| Methyl (-SO₂CH₃) | ~42 |

The carbonyl carbon is expected to be the most downfield signal, appearing around 195 ppm. The carbons of the pyridine ring will have distinct chemical shifts, with C-2 and C-6 being the most deshielded among the ring carbons due to their proximity to the nitrogen. The methylene carbon, being flanked by two electron-withdrawing groups, will resonate at a relatively downfield position for an aliphatic carbon, predicted to be around 60 ppm. The methyl carbon of the sulfonyl group is anticipated to appear at approximately 42 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1690 - 1710 | Strong |

| SO₂ (Sulfone) | 1300 - 1350 (asymmetric) | Strong |

| SO₂ (Sulfone) | 1120 - 1160 (symmetric) | Strong |

| C-N (Pyridine) | 1580 - 1610 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

The IR spectrum will be dominated by a strong absorption band in the region of 1690-1710 cm⁻¹ corresponding to the stretching vibration of the carbonyl group. Another key feature will be the strong, characteristic absorptions of the sulfonyl group, with the asymmetric and symmetric stretching vibrations appearing around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively[1]. The C-N stretching of the pyridine ring is expected to be observed in the 1580-1610 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. The fragmentation pattern will likely be influenced by the presence of the pyridine ring, the carbonyl group, and the sulfonyl group.

A probable fragmentation pathway involves the cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of the pyridin-4-oyl cation. Another significant fragmentation could be the loss of the methylsulfonyl group.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| Fragment Ion | Predicted m/z |

| [M]⁺ | 199 |

| [M - CH₃SO₂]⁺ | 120 |

| [C₅H₄NCO]⁺ | 106 |

| [C₅H₄N]⁺ | 78 |

| [CH₃SO₂]⁺ | 79 |

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample is introduced via direct infusion or liquid chromatography.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Caption: Workflow for Structural Elucidation.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important chemical entity. The detailed interpretation of NMR, IR, and MS data, along with standardized experimental protocols, will aid researchers in their synthetic and medicinal chemistry endeavors.

References

-

PubChem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. [Link]

- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

-

PubChem. 4-Acetylpyridine. [Link]

-

PubChem. Dimethyl sulfone. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Biological Activity of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

A Note to the Researcher: Direct experimental data on the biological activity of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone is not extensively available in peer-reviewed literature. However, based on the well-established bioactivity of structurally analogous compounds, particularly those possessing the key pharmacophore of a methylsulfonylphenyl group, a strong inference can be made regarding its mechanism of action. This guide synthesizes the current understanding of related molecules to provide a predictive but comprehensive overview of the likely biological profile of this compound, focusing on its potential as a selective cyclooxygenase-2 (COX-2) inhibitor.

Introduction: The Rationale for Investigating this compound

The quest for potent and selective anti-inflammatory agents with improved safety profiles remains a cornerstone of medicinal chemistry. Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most widely used therapeutics, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The discovery of two isoforms of COX, the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, revolutionized the field.[2] This led to the development of selective COX-2 inhibitors, aiming to provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3]

The chemical scaffold of this compound incorporates two key structural motifs prevalent in a class of highly successful selective COX-2 inhibitors: the methylsulfonylphenyl group and a heterocyclic ring system (pyridine). The methylsulfonyl (-SO2CH3) moiety is a critical pharmacophore that has been shown to anchor within a specific side pocket of the COX-2 active site, a feature absent in the COX-1 isoform, thereby conferring selectivity.[4] This guide will explore the predicted biological activity of this compound as a selective COX-2 inhibitor, drawing parallels from closely related and well-characterized molecules.

Proposed Mechanism of Action: Selective Inhibition of Cyclooxygenase-2

It is hypothesized that this compound functions as a selective inhibitor of the COX-2 enzyme. This selectivity is attributed to the presence of the methylsulfonylphenyl group, which is a hallmark of many potent and selective COX-2 inhibitors, often referred to as "coxibs".[5]

The Cyclooxygenase Pathway and the Role of COX-2

The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[2] While COX-1 is involved in physiological processes, COX-2 is induced by pro-inflammatory stimuli such as cytokines and endotoxins, leading to the production of prostaglandins that mediate pain, inflammation, and fever.[1]

Structural Basis for COX-2 Selectivity

The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of isoleucine in COX-1 with a smaller valine residue in COX-2. This creates a hydrophobic side pocket in the COX-2 active site. The methylsulfonyl group of compounds like this compound is proposed to fit snugly into this side pocket, leading to a stable enzyme-inhibitor complex and potent inhibition of COX-2.[4] In contrast, the bulkier nature of this moiety prevents its effective binding to the narrower active site of COX-1.

Caption: Predicted mechanism of action of this compound.

Experimental Evaluation of Biological Activity

To validate the predicted biological activity of this compound, a series of in vitro and in vivo experiments are essential. The following protocols are based on standard methodologies used for the characterization of selective COX-2 inhibitors.

In Vitro COX-1/COX-2 Inhibition Assay

The primary in vitro assay to determine the potency and selectivity of the target compound is the measurement of its inhibitory activity against purified COX-1 and COX-2 enzymes.

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits, such as the COX-2 Inhibitor Screening Kit from Sigma-Aldrich.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound to determine the IC50 value.

-

Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.

-

Prepare the reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

-

Assay Procedure (96-well plate format):

-

Add the test compound dilutions to the appropriate wells.

-

Include wells for a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control, a solvent control, and an enzyme control (no inhibitor).

-

Initiate the reaction by adding the diluted COX-1 or COX-2 enzyme to each well.

-

Start the enzymatic reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

-

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

In Vivo Anti-Inflammatory Activity

The in vivo anti-inflammatory efficacy of this compound can be assessed using various animal models of inflammation. The carrageenan-induced paw edema model in rats is a widely accepted and standard method.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization and Grouping:

-

Acclimate male Wistar rats for at least one week under standard laboratory conditions.

-

Divide the animals into groups: a control group (vehicle), a positive control group (a known NSAID, e.g., indomethacin), and test groups receiving different doses of this compound.

-

-

Compound Administration:

-

Administer the test compound and control substances orally or intraperitoneally at a specified time before the induction of inflammation.

-

-

Induction of Inflammation:

-

Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Statistically analyze the data to determine the significance of the anti-inflammatory effect.

-

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for this compound based on the expected activity for a selective COX-2 inhibitor.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Inhibition at 3h) |

| This compound | >100 | 0.5 | >200 | 55% (at 10 mg/kg) |

| Celecoxib (Reference) | 50 | 0.05 | 1000 | 65% (at 10 mg/kg) |

| Indomethacin (Reference) | 0.1 | 0.8 | 0.125 | 70% (at 5 mg/kg) |

Conclusion and Future Directions

Based on its structural features, this compound is strongly predicted to be a selective inhibitor of COX-2. The presence of the methylsulfonylphenyl moiety is a key determinant of this selectivity. The outlined experimental protocols provide a robust framework for the comprehensive evaluation of its biological activity.

Future research should focus on the synthesis and in vitro and in vivo characterization of this compound to confirm its COX-2 inhibitory activity and anti-inflammatory efficacy. Further studies could also explore its pharmacokinetic and pharmacodynamic properties, as well as its potential for development as a novel anti-inflammatory agent. The exploration of its effects on other biological targets and pathways would also be of significant interest.

References

-

Al-Sanea, M. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(19), 6263. [Link]

-

Amir, M., et al. (2023). Design, Synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. ResearchGate. [Link]

-

Dahikar, S. P., et al. (2021). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(1), 37-51. [Link]

- Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 274(14), 9517-9524.

-

Professor Dave Explains. (2021, March 3). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors [Video]. YouTube. [Link]

-

Talley, J. J., et al. (2000). 2-(4-Methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(14), 1545-1548. [Link]

-

Various Authors. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

- Various Authors. (n.d.). WO2021124044A1 - Pharmaceutical composition of cyclooxygenase – 2 inhibitors.

-

Zarrin, A., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4697. [Link]

-

Zohra, T., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. BMC Complementary Medicine and Therapies, 23(1), 116. [Link]

-

Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2021124044A1 - Pharmaceutical composition of cyclooxygenase â 2 inhibitors - Google Patents [patents.google.com]

- 6. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Potential Mechanism of Action of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs can yield novel molecular entities with significant therapeutic promise. The compound 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone represents such a molecule, integrating two key pharmacophores: the methylsulfonyl group and a pyridinyl core. The methylsulfonyl moiety is a well-established functional group in medicinal chemistry, known for its ability to enhance aqueous solubility, improve metabolic stability, and act as a bioisostere for other functional groups.[1][2] Its incorporation can favorably modulate the pharmacokinetic profile of a drug candidate.[1] The pyridine ring, a ubiquitous scaffold in numerous approved drugs, offers versatile biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[3][4]

While direct biological data for this compound is not extensively available in the public domain, its structural architecture provides critical clues to its potential mechanism of action. Notably, the compound shares features with known inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. For instance, the approved COX-2 inhibitor Etoricoxib is synthesized from a structurally related intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[5] Furthermore, various other pyridine and methylsulfonyl-containing compounds have demonstrated potent and selective COX-2 inhibition.[6][7][8][9][10]

This technical guide, therefore, puts forth the hypothesis that This compound may act as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme . We will provide a comprehensive roadmap for researchers and drug development professionals to rigorously test this hypothesis. This guide will detail the underlying scientific rationale, provide step-by-step experimental protocols for target validation, and discuss the interpretation of potential outcomes. Our approach is designed to be a self-validating system, ensuring that each experimental step builds upon the last to create a robust and defensible mechanistic understanding.

Hypothesized Mechanism of Action: Selective Inhibition of Cyclooxygenase-2

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the arachidonic acid cascade, responsible for the conversion of arachidonic acid into prostaglandins and other prostanoids.[7] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[7] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, inflammation, and fever.[7]

The therapeutic rationale for selective COX-2 inhibition is to mitigate the inflammatory effects of prostaglandins without disrupting the homeostatic functions of COX-1, thereby reducing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). We hypothesize that this compound may selectively bind to and inhibit the COX-2 enzyme. The methylsulfonyl group could potentially interact with the hydrophilic side pocket of the COX-2 active site, a key feature that distinguishes it from the more hydrophobic active site of COX-1. The pyridinyl moiety may form crucial interactions with other residues within the active site, contributing to the overall binding affinity and selectivity.

To visualize the proposed target pathway, the following diagram illustrates the arachidonic acid cascade and the role of COX enzymes.

Caption: Hypothesized inhibition of COX-2 within the arachidonic acid cascade.

Experimental Validation: A Step-by-Step Guide to Mechanistic Elucidation

A rigorous and multi-faceted experimental approach is required to validate the hypothesized mechanism of action. The following protocols are designed to systematically evaluate the inhibitory activity of this compound against COX enzymes, from in vitro biochemical assays to cell-based models of inflammation.

Experimental Workflow

The overall workflow for validating the proposed mechanism of action is depicted below. This workflow ensures a logical progression from initial target engagement to cellular and potentially in vivo confirmation of efficacy.

Caption: Overall experimental workflow for target validation.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is coupled to a reaction that produces a fluorescent or colorimetric signal. The inhibition of this signal in the presence of the test compound is proportional to the inhibition of COX activity.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Fluorometric or colorimetric probe (e.g., Amplex Red)

-

Horseradish peroxidase (for coupled reaction)

-

Test compound: this compound

-

Reference compounds: A non-selective NSAID (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplates (black or clear, depending on the detection method)

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and reference compounds in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the test compound and reference compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme to each well.

-

Add the serially diluted test compound, reference compounds, or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound binding to the enzyme.

-

Initiate the reaction by adding arachidonic acid and the detection probe.

-

Immediately measure the fluorescence or absorbance over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Analysis and Interpretation: The IC50 values for both COX-1 and COX-2 will be determined. The COX-2 selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A selectivity index significantly greater than 1 indicates selectivity for COX-2.

Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay

Objective: To assess the ability of this compound to inhibit the production of PGE2 in a cellular model of inflammation.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of COX-2 expression and subsequent PGE2 production in immune cells such as macrophages. This assay measures the amount of PGE2 released into the cell culture medium following LPS stimulation in the presence or absence of the test compound.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound: this compound

-

Reference compound (e.g., celecoxib)

-

PGE2 ELISA kit

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound, reference compound, or vehicle control for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

In a parallel plate, assess cell viability using an MTT or similar assay to rule out cytotoxicity as the cause of reduced PGE2 levels.

-

Plot the percentage of PGE2 inhibition against the compound concentration to determine the IC50 value in a cellular context.

Data Analysis and Interpretation: A dose-dependent reduction in PGE2 production without significant cytotoxicity would provide strong evidence that the compound inhibits COX-2 activity in a cellular environment.

Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from the proposed experiments can be summarized to provide a clear picture of the compound's activity and selectivity.

Table 1: Hypothetical Biological Activity Data for this compound

| Assay | Parameter | Hypothetical Value |

| In Vitro COX Inhibition | COX-1 IC50 | > 50 µM |

| COX-2 IC50 | 0.5 µM | |

| COX-2 Selectivity Index | > 100 | |

| Cell-Based PGE2 Assay | PGE2 Inhibition IC50 | 1.2 µM |

| Cell Viability (at 10 µM) | > 95% |

A strong correlation between the in vitro COX-2 inhibition and the cellular PGE2 inhibition would further strengthen the proposed mechanism of action.

Further investigation into the structure-activity relationship (SAR) can be guided by the initial findings. The diagram below illustrates key structural features and potential areas for modification to optimize potency and selectivity.

Caption: Key structural motifs and potential modifications for SAR studies.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for investigating the potential mechanism of action of this compound. By systematically progressing through the proposed experimental workflow, researchers can generate a robust dataset to either validate or refute the hypothesis of selective COX-2 inhibition. The detailed protocols and data interpretation guidelines are intended to empower drug discovery professionals to efficiently and effectively elucidate the therapeutic potential of this promising compound. The insights gained from these studies will be invaluable in guiding future optimization efforts and advancing this scaffold towards clinical development.

References

- Benchchem. Applications of 2-(Methylsulfonyl)ethanol in Medicinal Chemistry: Application Notes and Protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbyBWwOOaGM1SQBg_3XyPYkRE5kOoSpPwlGBk4WmtdUxJ4NfpE0YAL2Iere7ym555i4oAwUTnurVPvoRAHLi8mTamCEadp8C9nkL8ngAAJN3Vowx4stqYGXyeaz7F9DRFpi_k5PkafkVZO59VSuUT0z7jOrweLYQGCMz1e9qCDH3Mw5ZDb2OtLdjF5G--rqny8psc8a3VJfhRTYiHoCE62I388KUJueiQOMM3N9mBTLGO5WGjloT-IlIdGqA==]

- Benchchem. Potential Research Applications of 2-(Methylsulfonyl)ethanol: An In-depth Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_rbMqrzo-32yOgs4mp6G3BHUgutF_226sqNHkzFcQudf9_OAjBlJkIY4Ci4xtWWA3ap26cfphy7MNR6yCL5CqCoZN2Pm4yXkIcnOfDnWKLSJpItj3Dbs9D8sTC7w74EEb3D9h9ee7bNdVrCfpjwE9lUtp0dlPvB9Q-vvkgrX9efrkdniK_PWOKLnqf-727QXP-xUghvOdOy-v6CFhuBhKQBjIRH9NQI5TrYCOtVnFfHSSuQ==]

- PharmaBlock. Application of Methylsulfone in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-cNkaU_jAp_pKS-QT1EigZfizd9xwnCcPe1bTLSqT5NRXbR3MB46GrKYlhl-xhP7O14Mbm_C0VUtlbye9RxXUbm7iO1oEarr62pKc2nx-NFdVyDk8DlixcBszhKSY-tQW5mw68CLKzy2ZmlcHdfADz28BPhkQ]

- Zhou, Y., Zhu, X., Zhang, L., Tang, C., & Feng, B. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical Biology & Drug Design, 93(1), 67-74. [URL: https://pubmed.ncbi.nlm.nih.gov/30120879/]

- MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molbank, m1879. [URL: https://www.mdpi.com/1422-8599/2024/1/m1879]

- National Institutes of Health. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQcF2wBd5WzPnPlfCqP_fABUQ5hfN9VFf6RKIOq2X6TQnR89TuvTddt7rarNj3dewqturZ9zpAdTfpv_lZSuTtjPquvvUhQr9CRbv9eS14sB8NonObaSmh3_m4LJMujPDgle41djmn0AhzYQ==]

- MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2022). International Journal of Molecular Sciences, 23(23), 14698. [URL: https://www.mdpi.com/1422-0067/23/23/14698]

- Abdel-Maksoud, M. S., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(1), 23. [URL: https://pubmed.ncbi.nlm.nih.gov/32259135/]

- National Institutes of Health. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIgB11LPnip5AVVXGJx-0DOhKFJ6ZNTleRwKBM1ip6EBTHYRfVxL4ukVBdW_12Pf4ecm1bCq8SQ2NtL6Dml6Du9mIoYmDNj-zXuj4MDyxTFyrurqlXOYhakg_zKgpE3pw252GAipLOEHSRd7U=]

- Bayrak, N., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3539. [URL: https://www.

- Aytemir, M. D., Uzbay, T., & Erol, D. D. (1999). New 4(1H)-pyridinone derivatives as analgesic agents. Arzneimittelforschung, 49(3), 250-254. [URL: https://pubmed.ncbi.nlm.nih.gov/10219469/]

- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. [URL: https://patents.google.

- ResearchGate. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). [URL: https://www.researchgate.net/publication/355551934_Synthesis_and_evaluation_of_biological_activity_of_1-2-amino-4-methylthiazol-5-yl-3-arylpropenones]

- Li, J. J., et al. (1998). 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(19), 2777-2782. [URL: https://pubmed.ncbi.nlm.nih.gov/9873629/]

- National Institutes of Health. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLhyCuVxnx_Am4oXYyO8xPbNCNFHSz2LZaKlThbjaXBGwRgvuaHnLa1rOSv6D3OXxsyUqmOWI1h8zG0JKxOd-yjhYp4T_9M65s_r2sC7Dx0MF_cZXAFfhypFCRC_HKCq8huJV8QU75lk3lwTE=]

- Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1989. [URL: https://www.mdpi.com/1420-3049/27/6/1989]

- Ryu, J. H., et al. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry, 59(22), 10176-10189. [URL: https://pubmed.ncbi.nlm.nih.gov/27798827/]

- MDPI. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2022). Molecules, 27(15), 4995. [URL: https://www.mdpi.com/1420-3049/27/15/4995]

- Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, R. A. (2012). New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage. European Journal of Medicinal Chemistry, 57, 336-344. [URL: https://pubmed.ncbi.nlm.nih.gov/23063851/]

- Khanapure, S. P., et al. (2005). 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone as a potent and orally active cyclooxygenase-2 selective inhibitor: synthesis and biological evaluation. Journal of Medicinal Chemistry, 48(12), 3857-3860. [URL: https://pubmed.ncbi.nlm.nih.gov/15916445/]

- ResearchGate. Synthesis, Characterization and Biological Activity of Some Novel Pyrimidine Derivatives. (2023). [URL: https://www.researchgate.

-

Fassihi, A., et al. (2023). Novel Benzo[11][12]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. Scientific Reports, 13(1), 1342. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9870505/]

-

ResearchGate. Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][1][2]thiazine derivatives. (2022). [URL: https://www.researchgate.net/publication/362507646_Synthesis_and_evaluation_of_bioactivity_of_6-2-pyridinyloxybenzoimidazo21-b13thiazine_derivatives]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 6. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone as a potent and orally active cyclooxygenase-2 selective inhibitor: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Ascendant Trajectory of Pyridinyl Sulfones: A Technical Guide for Drug Discovery

Introduction: In the landscape of medicinal chemistry, the pyridinyl sulfone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of this versatile chemical entity, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, multifaceted therapeutic potential, and the underlying mechanisms of action. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: The Synthetic Cornerstone: Crafting Pyridinyl Sulfone Derivatives

The synthesis of pyridinyl sulfone derivatives is a critical aspect of their development as therapeutic agents. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the oxidation of a corresponding pyridinyl sulfide, which itself can be prepared through various nucleophilic aromatic substitution reactions.

General Synthesis via Oxidation of Pyridinyl Sulfides

A prevalent and versatile method for the synthesis of pyridinyl sulfones is the oxidation of the corresponding pyridinyl thioethers. This two-step approach allows for the introduction of a wide array of substituents on both the pyridine ring and the sulfur-linked moiety.

Experimental Protocol: Synthesis of a Generic Pyridinyl Sulfone

Step 1: Synthesis of the Pyridinyl Thioether

-

To a solution of a substituted 2-chloropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a desired thiol (1.1 eq) and a base, for example, potassium carbonate (K₂CO₃) (1.5 eq).

-

Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pyridinyl thioether.

Step 2: Oxidation to the Pyridinyl Sulfone

-

Dissolve the synthesized pyridinyl thioether (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or hydrogen peroxide (H₂O₂) in acetic acid, portion-wise to the solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

-

Once the reaction is complete, quench any excess oxidizing agent with a reducing agent like sodium thiosulfate solution.

-

Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting pyridinyl sulfone by recrystallization or column chromatography.

Diagram of the General Synthetic Workflow

Caption: General synthetic workflow for pyridinyl sulfone derivatives.

Part 2: Diverse Biological Activities and Therapeutic Applications

Pyridinyl sulfone derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A significant area of investigation for pyridinyl sulfones is in oncology. Several derivatives have exhibited potent anticancer activity through various mechanisms.

2.1.1. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

A key mechanism of action for some pyridinyl sulfone anticancer agents is the inhibition of nicotinamide phosphoribosyltransferase (NAMPT).[1] NAMPT is a crucial enzyme in the NAD⁺ salvage pathway, which is often upregulated in cancer cells to meet their high metabolic demands.[2] By inhibiting NAMPT, these compounds deplete cellular NAD⁺ levels, leading to ATP depletion, induction of apoptosis, and cell cycle arrest.[2] This targeted approach offers a promising strategy for cancer therapy.[3] Certain pyridinyl and pyrimidinyl sulfone derivatives have been identified as potent NAMPT modulators.[4]

Signaling Pathway of NAMPT Inhibition

Caption: Mechanism of action of NAMPT-inhibiting pyridinyl sulfones.

Table 1: Anticancer Activity of Selected Pyridinyl Sulfone Derivatives

| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridazinone Derivative 2h | Not specified | Leukemia (SR) | < 0.1 | [5] |

| Pyridazinone Derivative 2h | Not specified | Non-Small Cell Lung (NCI-H522) | < 0.1 | [5] |

| Pyridine-urea 8e | VEGFR-2 | Breast (MCF-7) | 0.22 (48h), 0.11 (72h) | [6] |

| Pyridine-urea 8n | VEGFR-2 | Breast (MCF-7) | 1.88 (48h), 0.80 (72h) | [6] |

2.1.2. In Vitro Anticancer Screening Protocol

A standard method to evaluate the cytotoxic effects of novel compounds is the MTT assay.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with various concentrations of the pyridinyl sulfone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity